molecular formula C19H23NO2 B5248522 4-butoxy-N-(2,3-dimethylphenyl)benzamide

4-butoxy-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B5248522
M. Wt: 297.4 g/mol
InChI Key: YDZPVYLYFHQCIE-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2,3-dimethylphenyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para position of the benzoyl ring and a 2,3-dimethylphenyl group attached to the amide nitrogen. The butoxy group likely enhances lipophilicity compared to smaller substituents, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4-butoxy-N-(2,3-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-13-22-17-11-9-16(10-12-17)19(21)20-18-8-6-7-14(2)15(18)3/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZPVYLYFHQCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2,3-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-butoxy-N-(2,3-dimethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different oxidation products.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of butoxy radicals and subsequent oxidation products.

    Reduction: Formation of amines from the benzamide core.

    Substitution: Formation of nitrated, halogenated, or sulfonated derivatives of the compound.

Scientific Research Applications

4-butoxy-N-(2,3-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-butoxy-N-(2,3-dimethylphenyl)benzamide, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Substituents (Benzamide/Aniline) Molecular Weight (g/mol) Key Properties/Findings References
4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) Benzamide: 4-butoxy; Aniline: 2,4-difluoro 317.3 Metabotropic glutamate receptor modulator; potential CNS activity
4-Chloro-N-(2,3-dimethylphenyl)benzamide Benzamide: 4-chloro; Aniline: 2,3-dimethyl 259.7 Crystal structure shows intramolecular Cl···O halogen bonding (3.18 Å) and N–H···O packing
2-Chloro-N-(2,3-dimethylphenyl)benzamide Benzamide: 2-chloro; Aniline: 2,3-dimethyl 259.7 Dihedral angle between aromatic rings: 7.7°; hydrogen-bonded chains along b-axis
2,6-Difluoro-N-(2,3-dimethylphenyl)benzamide Benzamide: 2,6-difluoro; Aniline: 2,3-dimethyl 275.3 Commercial availability (Alfa Aesar); potential use in medicinal chemistry screening
3-Amino-N-(2,3-dimethylphenyl)benzamide Benzamide: 3-amino; Aniline: 2,3-dimethyl 240.3 Safety data available (GHS-compliant); high purity (97%)
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) Benzamide: 4-amino; Aniline: 2,6-dimethyl 240.3 Rapid absorption (94% oral bioavailability); metabolized via N-acetylation and hydroxylation

Structural and Functional Insights

  • For example, 4-butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) acts as a CNS-active metabotropic glutamate receptor modulator .
  • Crystal Packing and Solubility: Chloro-substituted analogs (e.g., 4-chloro-N-(2,3-dimethylphenyl)benzamide) exhibit intramolecular halogen bonding and intermolecular N–H···O interactions, which may reduce aqueous solubility compared to non-halogenated derivatives .
  • Metabolic Pathways: 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) undergoes rapid N-acetylation and hydroxylation, with a plasma half-life of 9.4 minutes. This suggests that electron-donating groups (e.g., amino) may accelerate Phase I/II metabolism compared to alkoxy substituents .

Data Tables

Table 1: Substituent Impact on Key Properties

Substituent LogP (Estimated) Metabolic Stability Biological Target
4-Butoxy High (~4.5) Moderate CNS receptors (e.g., mGluR)
4-Chloro Moderate (~3.2) High Structural studies
4-Amino Low (~1.8) Low (rapid metabolism) Kinases, ion channels

Table 2: Pharmacokinetic Comparison

Compound Oral Bioavailability Plasma Half-Life Major Metabolite
LY201116 94% 9.4 min 4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide
Ethionamide ~80% 2–3 hours S-Oxide derivative

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